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Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxyphenol

Cat. No.: B1306883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Difluoro-3-methoxyphenol is a fluorinated aromatic compound of interest in medicinal

chemistry and materials science. Its structural features, including the electron-withdrawing

fluorine atoms and the electron-donating methoxy and hydroxyl groups, create a unique

electronic environment that can influence molecular interactions and reactivity. Accurate

characterization of this compound is paramount for its application in research and

development. This technical guide provides a detailed overview of the predicted and expected

spectroscopic data for 2,4-Difluoro-3-methoxyphenol, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The experimental protocols for obtaining this data are also detailed.

Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for 2,4-Difluoro-
3-methoxyphenol. This data is estimated based on the analysis of structurally similar

compounds and established spectroscopic principles, as direct experimental values are not

readily available in published literature.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling
Constants (J) (Hz)

Assignment

~6.85 ddd
J(H,F) ≈ 10.5, J(H,H)

≈ 9.0, J(H,F) ≈ 2.5
H-6

~6.60 ddd
J(H,H) ≈ 9.0, J(H,F) ≈

8.5, J(H,F) ≈ 2.0
H-5

~5.50 s (broad) - OH

~3.90 s - OCH₃

Note: The aromatic protons will exhibit complex splitting patterns due to both proton-proton and

proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm)
Multiplicity (due to C-F
coupling)

Assignment

~155-160 dd
C-2 (J(C,F) ≈ 240-250 Hz,

J(C,F) ≈ 10-15 Hz)

~145-150 dd
C-4 (J(C,F) ≈ 240-250 Hz,

J(C,F) ≈ 10-15 Hz)

~140-145 d C-1 (J(C,F) ≈ 15-20 Hz)

~125-130 d C-3 (J(C,F) ≈ 5-10 Hz)

~110-115 dd
C-5 (J(C,F) ≈ 20-25 Hz, J(C,F)

≈ 3-5 Hz)

~105-110 dd
C-6 (J(C,F) ≈ 20-25 Hz, J(C,F)

≈ 3-5 Hz)

~56-60 s OCH₃

Note: The carbon atoms attached to or near fluorine atoms will show splitting due to carbon-

fluorine coupling.
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Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3550-3200 Broad O-H stretch (phenolic)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (methyl)

1600-1450 Strong C=C stretch (aromatic ring)

1250-1150 Strong C-O-C stretch (asymmetric)

1100-1000 Strong C-F stretch

1050-1000 Medium C-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

160 High [M]⁺ (Molecular Ion)

145 Medium [M - CH₃]⁺

117 Medium [M - CH₃ - CO]⁺

89 Low [M - CH₃ - CO - CO]⁺

Note: The fragmentation pattern is predicted based on the stability of the resulting fragments.

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

λmax (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Transition

~275 ~2000-3000 π → π

~220 ~8000-10000 π → π
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Difluoro-3-methoxyphenol in
0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g.,

acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal

reference (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 or 500 MHz

spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-

45°, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically

at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is standard. A larger

number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise

ratio.

2D NMR Spectroscopy (Optional but Recommended): To unambiguously assign proton and

carbon signals, especially with complex splitting patterns, it is advisable to perform 2D NMR

experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC

(Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC

(Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 2,4-
Difluoro-3-methoxyphenol directly onto the ATR crystal. Apply pressure to ensure good

contact between the sample and the crystal.

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a

fine powder and press it into a transparent pellet using a hydraulic press.
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Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty ATR crystal or the KBr pellet holder

should be recorded and subtracted from the sample spectrum. The typical spectral range is

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization

method that is useful for confirming the molecular weight.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be

determined to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of 2,4-Difluoro-3-methoxyphenol in a UV-

transparent solvent, such as methanol or ethanol. The concentration should be adjusted to

yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance

(λmax).

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a

wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent

as a reference.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2,4-Difluoro-3-methoxyphenol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Difluoro-3-methoxyphenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306883#spectroscopic-data-of-2-4-difluoro-3-
methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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